molecular formula C52H74N16O15S2 B549273 Terlipressin CAS No. 14636-12-5

Terlipressin

Cat. No. B549273
CAS RN: 14636-12-5
M. Wt: 1227.4 g/mol
InChI Key: BENFXAYNYRLAIU-QSVFAHTRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Terlipressin is a synthetic analogue of vasopressin, an endogenous neurohormone that acts as a vasoconstrictor . It is a prodrug of lypressin, or lysine vasopressin . Terlipressin is used in adults to improve kidney function in people with hepatorenal syndrome .


Molecular Structure Analysis

The molecular formula of Terlipressin is C52H74N16O15S2 . Its relative molecular mass is 1227.37 . Terlipressin is a polypeptide .


Chemical Reactions Analysis

Terlipressin is physically and chemically stable under certain conditions . It was found to be stable when stored in infusors at 2–8 °C for 7 days and 24 h when maintained at 22.5 °C for a subsequent 24 h .


Physical And Chemical Properties Analysis

Terlipressin is physically and chemically stable under certain conditions . All reconstituted infusor concentrations retained above 90% of the original concentration over the test conditions .

Scientific Research Applications

Hepatorenal Syndrome (HRS)

  • Summary of Application: Terlipressin is an effective drug for HRS reversal in patients with liver cirrhosis and acute-on-chronic liver failure .
  • Methods of Application: Terlipressin is administered as an infusion . The dosage and duration of treatment can vary depending on the patient’s condition.
  • Results or Outcomes: Terlipressin has been shown to be effective in reversing HRS in patients with liver cirrhosis and acute-on-chronic liver failure . It has also been associated with improvements in verified HRS reversal and HRS reversal vs. placebo in adult cirrhosis patients with alcoholic hepatitis .

Acute Variceal Bleeding

  • Summary of Application: Terlipressin is effective in controlling acute variceal bleeding with a mortality benefit .
  • Methods of Application: Terlipressin is administered as an infusion . The dosage and duration of treatment can vary depending on the patient’s condition.
  • Results or Outcomes: Terlipressin has been shown to be effective in controlling acute variceal bleeding, reducing mortality rates .

Refractory Ascites

  • Summary of Application: There is some evidence to support the use of Terlipressin in refractory ascites .
  • Methods of Application: Terlipressin is administered as an infusion . The dosage and duration of treatment can vary depending on the patient’s condition.
  • Results or Outcomes: While there is some evidence to support the use of Terlipressin in refractory ascites, it is not yet recommended for such indications .

Perioperative During Liver Transplantation

  • Summary of Application: There is some evidence to support the use of Terlipressin perioperatively during liver transplantation .
  • Methods of Application: Terlipressin is administered as an infusion . The dosage and duration of treatment can vary depending on the patient’s condition.
  • Results or Outcomes: While there is some evidence to support the use of Terlipressin perioperatively during liver transplantation, it is not yet recommended for such indications .

Shock States and Conditions with Diminished Vasomotor Tone

  • Summary of Application: Terlipressin, as a potent vasopressor, has been investigated in various shock states and conditions with diminished vasomotor tone .
  • Methods of Application: Terlipressin is administered as an infusion . The dosage and duration of treatment can vary depending on the patient’s condition.
  • Results or Outcomes: While there is some evidence to support the use of Terlipressin in various shock states and conditions with diminished vasomotor tone, it is not yet recommended for such indications .

Paracentesis-Induced Circulatory Dysfunction

  • Summary of Application: There is some evidence to support the use of Terlipressin in paracentesis-induced circulatory dysfunction .
  • Methods of Application: Terlipressin is administered as an infusion . The dosage and duration of treatment can vary depending on the patient’s condition.
  • Results or Outcomes: While there is some evidence to support the use of Terlipressin in paracentesis-induced circulatory dysfunction, it is not yet recommended for such indications .

Hepatic Hydrothorax

  • Summary of Application: There is some evidence to support the use of Terlipressin in hepatic hydrothorax .
  • Methods of Application: Terlipressin is administered as an infusion . The dosage and duration of treatment can vary depending on the patient’s condition.
  • Results or Outcomes: While there is some evidence to support the use of Terlipressin in hepatic hydrothorax, it is not yet recommended for such indications .

Acute Kidney Injury (AKI) in Patients with Advanced Cirrhosis

  • Summary of Application: Terlipressin has been used in the treatment of acute kidney injury (AKI) occurring in patients with advanced cirrhosis .
  • Methods of Application: Terlipressin is administered as an infusion . The dosage and duration of treatment can vary depending on the patient’s condition.
  • Results or Outcomes: Terlipressin has shown to be effective in treating AKI in patients with advanced cirrhosis .

Safety And Hazards

Terlipressin may cause serious or fatal respiratory failure . Patients with volume overload or with acute-on-chronic liver failure (ACLF) Grade 3 are at increased risk .

Future Directions

There is a need for larger, multicentric studies . An abbreviated duration of VA drug therapy mandates the early initiation of beta-blockers for secondary prophylaxis, and further studies are needed to understand their pharmacodynamics in the acute setting .

properties

IUPAC Name

(2S)-1-[(4R,7S,10S,13S,16S,19R)-19-[[2-[[2-[(2-aminoacetyl)amino]acetyl]amino]acetyl]amino]-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-benzyl-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]-N-[(2S)-6-amino-1-[(2-amino-2-oxoethyl)amino]-1-oxohexan-2-yl]pyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C52H74N16O15S2/c53-17-5-4-9-31(45(76)60-23-41(57)72)63-51(82)38-10-6-18-68(38)52(83)37-27-85-84-26-36(61-44(75)25-59-43(74)24-58-42(73)22-54)50(81)65-34(20-29-11-13-30(69)14-12-29)48(79)64-33(19-28-7-2-1-3-8-28)47(78)62-32(15-16-39(55)70)46(77)66-35(21-40(56)71)49(80)67-37/h1-3,7-8,11-14,31-38,69H,4-6,9-10,15-27,53-54H2,(H2,55,70)(H2,56,71)(H2,57,72)(H,58,73)(H,59,74)(H,60,76)(H,61,75)(H,62,78)(H,63,82)(H,64,79)(H,65,81)(H,66,77)(H,67,80)/t31-,32-,33-,34-,35-,36-,37-,38-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BENFXAYNYRLAIU-QSVFAHTRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)C2CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)NC(=O)CNC(=O)CNC(=O)CN)C(=O)NC(CCCCN)C(=O)NCC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](N(C1)C(=O)[C@@H]2CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)NC(=O)CNC(=O)CNC(=O)CN)C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C52H74N16O15S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7048952
Record name Terlipressin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7048952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1227.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Terlipressin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015569
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

1.67e-01 g/L
Record name Terlipressin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB02638
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Terlipressin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015569
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Endogenous vasopressin, also referred to as antidiuretic hormone (ADH) or arginine vasopressin (AVP), regulates important physiological processes such as osmotic balance, blood pressure regulation, sodium homeostasis, and kidney functioning. It is a nonapeptide synthesized in the hypothalamus and stored in the posterior pituitary. Vasopressin mediates its biological effects by binding to three subtypes of vasopressin receptors. V1 receptors are expressed on vascular smooth muscle and many other cells such as hepatocytes: activating these G-protein-coupled receptors leads to vasoconstriction. V2 receptors are predominantly expressed on the basolateral membrane of the distal tubule and collecting ducts of the kidney: these receptors are responsible for the antidiuretic effect of vasopressin, regulating water permeability of kidney tubules and therefore maintaining water homeostasis. V3 receptors mediate the effects of vasopressin on the central nervous system. Vasopressin is considered a stress hormone as it is released into the bloodstream in response to various volume and pressure stimuli, such as pain, surgery, syncope and shock. Shock conditions such as hypovolemia initially cause an increase in the release of vasopressin to maintain organ perfusion; however, as the shock state progresses, plasma vasopressin concentrations decrease due to several causes such as depleted stores of vasopressin in refractory shock and a central inhibitory effect of initially elevated vasopressin levels on further vasopressin release. Terlipressin is a synthetic vasopressin analogue that can cause sustained increases in blood pressure in patients with shock conditions. It exhibits twice the selectivity for vasopressin V1 receptors versus V2 receptors. Terlipressin is pharmacologically active but acts as a prodrug for [lypressin] (also known as lysine vasopressin), a vasoconstrictor and antidiuretic agent. The exact mechanism of action of terlipressin is not fully understood; however, terlipressin works to cause vasoconstriction in shock and other conditions associated with vasodilation. Hepatorenal syndrome (HRS) is caused by splanchnic and systemic arterial vasodilation along with a reduced mean arterial pressure (MAP) and cardiac output, resulting in a marked decrease in effective circulating volume. Terlipressin is thought to increase renal blood flow in patients with HRS-1 by reducing portal hypertension and blood circulation in portal vessels and increasing effective arterial volume and mean arterial pressure (MAP).
Record name Terlipressin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB02638
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Terlipressin

CAS RN

14636-12-5
Record name Terlipressin [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014636125
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Terlipressin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB02638
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Terlipressin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7048952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Terlipressin
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.035.149
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Terlipressin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015569
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Terlipressin
Reactant of Route 2
Terlipressin
Reactant of Route 3
Terlipressin
Reactant of Route 4
Terlipressin
Reactant of Route 5
Terlipressin
Reactant of Route 6
Terlipressin

Citations

For This Compound
15,100
Citations
AV Kulkarni, JP Arab, M Premkumar… - Liver …, 2020 - Wiley Online Library
… However, terlipressin is not yet recommended for such indications. In conclusion, terlipressin has stood … Our review warrants a fresh perspective on the efficacy and safety of terlipressin. …
Number of citations: 35 onlinelibrary.wiley.com
F Fabrizi, V Dixit, P Martin - Alimentary pharmacology & …, 2006 - Wiley Online Library
… This meta-analysis shows efficacy and safety of terlipressin in the treatment of … after terlipressin withdrawal. Further studies are in progress to address the link between terlipressin and …
Number of citations: 176 onlinelibrary.wiley.com
GN Ioannou, J Doust, DC Rockey - Alimentary pharmacology & …, 2003 - Wiley Online Library
… terlipressin (relative risk 1.62, 95% CI 1.05–2.50), but this result was based on unblinded studies. Adverse events were similar between terlipressin … Conclusions : Terlipressin is a safe …
Number of citations: 253 onlinelibrary.wiley.com
…, S Sigal, P Teuber, Terlipressin Study Group - Gastroenterology, 2008 - Elsevier
BACKGROUND & AIMS: Hepatorenal syndrome (HRS) type 1 is a progressive functional renal failure in subjects with advanced liver disease. The aim of this study was to evaluate the …
Number of citations: 755 www.sciencedirect.com
GN Ioannou, J Doust, DC Rockey… - Cochrane Database …, 1996 - cochranelibrary.com
… The reviewers evaluated the safety and effectiveness of a drug called terlipressin: they reported that terlipressin appears to be as safe as other treatments and that terlipressin may …
Number of citations: 369 www.cochranelibrary.com
A Krag, F Bendtsen, EB Pedersen… - American Journal …, 2008 - journals.physiology.org
… An antidiuretic effect of terlipressin, which … terlipressin has affinity to V 2 receptors and interferes with the aquaretic system. Therefore, we aimed at investigating the effects of terlipressin …
Number of citations: 60 journals.physiology.org
PCA Kam, S Williams, FFY Yoong - Anaesthesia, 2004 - Wiley Online Library
Vasopressin and its analogue, terlipressin, are potent vasopressors that may be useful therapeutic agents in the treatment of cardiac arrest, septic and catecholamine‐resistant shock …
SK Sarin, P Sharma - Hepatology, 2011 - journals.lww.com
… the role of terlipressin in the control of variceal bleeding; what is the role of terlipressin in the … that may be used a priori to determine which patient will benefit from terlipressin therapy? …
Number of citations: 55 journals.lww.com
À Escorsell, JC Bandi, E Moitinho, F Feu… - Journal of …, 1997 - Elsevier
… dose of terlipressin. Terlipressin caused no significant changes in hepatic blood flow. Conclusions: In patients with cirrhosis, a single injection of 2 mg of terlipressin significantly and …
Number of citations: 148 www.sciencedirect.com
P Solanki, A Chawla, R Garg, R Gupta… - Journal of …, 2003 - Wiley Online Library
… The aim of the present study was to examine the effects of terlipressin on renal function, … We randomly assigned 24 consecutive patients with HRS to treatment with terlipressin 1 mg iv at …
Number of citations: 394 onlinelibrary.wiley.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.